Octadecanamide, N-(4-phenyl-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanamide, N-(4-phenyl-2-thiazolyl)- is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an octadecanamide group attached to a phenyl-thiazole moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of Octadecanamide, N-(4-phenyl-2-thiazolyl)- typically involves the reaction of octadecanoic acid with thionyl chloride to form octadecanoyl chloride. This intermediate is then reacted with 4-phenyl-2-thiazolamine to yield the desired compound. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Octadecanamide, N-(4-phenyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or the amide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Octadecanamide, N-(4-phenyl-2-thiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics or antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known cytotoxic effects of thiazole derivatives on cancer cells.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Octadecanamide, N-(4-phenyl-2-thiazolyl)- involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential biological processes in microorganisms. In cancer cells, the compound may induce apoptosis or cell cycle arrest by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to Octadecanamide, N-(4-phenyl-2-thiazolyl)- include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Compared to these compounds, Octadecanamide, N-(4-phenyl-2-thiazolyl)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chain (octadecanamide) and phenyl-thiazole moiety contribute to its lipophilicity and potential interactions with lipid membranes, enhancing its biological activity .
Properties
CAS No. |
71576-03-9 |
---|---|
Molecular Formula |
C27H42N2OS |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)octadecanamide |
InChI |
InChI=1S/C27H42N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(30)29-27-28-25(23-31-27)24-20-17-16-18-21-24/h16-18,20-21,23H,2-15,19,22H2,1H3,(H,28,29,30) |
InChI Key |
CSHQOPQWHVGQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.